molecular formula C18H17N3O B14980742 N-(1-benzyl-1H-pyrazol-5-yl)-3-methylbenzamide

N-(1-benzyl-1H-pyrazol-5-yl)-3-methylbenzamide

Cat. No.: B14980742
M. Wt: 291.3 g/mol
InChI Key: LRTDNYPCAGDMLU-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-3-methylbenzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a methylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-3-methylbenzamide typically involves the reaction of 1-benzyl-1H-pyrazole-5-carboxylic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-3-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-3-methylbenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-3-methylbenzamide stands out due to its unique combination of a benzyl group, pyrazole ring, and methylbenzamide moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-3-methylbenzamide

InChI

InChI=1S/C18H17N3O/c1-14-6-5-9-16(12-14)18(22)20-17-10-11-19-21(17)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,22)

InChI Key

LRTDNYPCAGDMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

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